

# Application Notes: Glycyl-L-histidine as a Supplement for CHO Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-Gly-His-OH.HCl*

Cat. No.: *B1371775*

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## Introduction

Chinese Hamster Ovary (CHO) cells are the primary platform for the production of recombinant therapeutic proteins. Optimizing cell culture media is crucial for enhancing CHO cell growth, viability, and productivity. Amino acids are essential components of cell culture media, but some, like histidine, can be consumed rapidly, while others may have limited solubility or stability. Dipeptides, such as Glycyl-L-histidine (Gly-His), offer a promising solution to these challenges. Gly-His is a dipeptide composed of glycine and L-histidine, which can serve as a stable and highly soluble source of these two amino acids, potentially leading to improved culture performance.

## Key Benefits of Dipeptide Supplementation

Dipeptide supplementation in CHO cell culture offers several advantages over the use of free amino acids:

- **Improved Solubility and Stability:** Many amino acids have poor solubility at neutral pH, complicating the preparation of concentrated feed solutions. Dipeptides are generally more soluble and stable in solution, allowing for the formulation of more concentrated, pH-neutral feeds.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Reduced Byproduct Formation:** The controlled release of amino acids from dipeptides can lead to more efficient metabolism and a reduction in the accumulation of toxic byproducts like

lactate and ammonia.[4] Studies on L-tyrosyl-L-histidine (a related histidine-containing dipeptide) have shown decreased secretion of these byproducts.[4]

- **Enhanced Cell Growth and Viability:** By providing a stable source of essential amino acids and reducing metabolic stress, dipeptide supplementation can lead to higher viable cell densities and extended culture viability.
- **Increased Productivity:** Improved cellular health and more efficient nutrient utilization can translate to higher specific productivity (qP) and overall product titers.

### Mechanism of Action

Glycyl-L-histidine is taken up by CHO cells through peptide transporters.[5][6][7] Once inside the cell, it is rapidly cleaved by intracellular peptidases into its constituent amino acids, glycine and L-histidine.[5][6][7] These free amino acids then become available for protein synthesis and other metabolic processes. This intracellular release mechanism ensures a more controlled supply of amino acids compared to the direct uptake of free amino acids from the medium.

### Potential Roles of Glycine and Histidine

- **Glycine:** As a non-essential amino acid, glycine plays a role in the synthesis of proteins, purines, and glutathione. Its supplementation can help reduce lactate production.
- **Histidine:** This essential amino acid is a precursor for the synthesis of carnosine, a dipeptide with antioxidant properties.[8] Histidine itself has antioxidant capabilities and its supplementation has been shown to reduce oxidative stress.[9][10]

## Data Presentation

Due to the novelty of using Glycyl-L-histidine as a specific supplement for CHO cells, direct quantitative data is not readily available in published literature. The following table summarizes the effects of related dipeptide supplements on CHO cell culture performance to provide a comparative context for the potential benefits of Glycyl-L-histidine.

Dipeptide Supplement	Cell Line	Culture Mode	Effect on Viable Cell Density (VCD)	Effect on Titer/Productivity	Reference
L-tyrosyl-L-histidine (YH)	CHO	Fed-batch	Not specified	Decreased lactate and ammonium by-products, indicating improved metabolic efficiency.	<a href="#">[4]</a>
Glycyl-L-tyrosine (GY)	IgG-producing CHO-K1	Fed-batch	Increased peak VCD at optimal concentration s.	Enhanced IgG titer and productivity. A 0.5x concentration showed the highest final titer.	<a href="#">[11]</a> <a href="#">[12]</a>
L-alanyl-L-glutamine (AQ)	CHO	Batch	Increased peak VCD and culture longevity.	Not specified	<a href="#">[1]</a>
Glycyl-L-glutamine (GQ)	CHO	Batch	Slower but sustained release of glutamine, leading to stable growth.	Not specified	<a href="#">[1]</a>

## Experimental Protocols

This section provides a detailed methodology for evaluating the effect of Glycyl-L-histidine supplementation on a recombinant antibody-producing CHO cell line in a fed-batch culture.

## 1. Materials and Reagents

- Recombinant CHO cell line (e.g., CHO-K1, CHO-S, DG44)
- Chemically defined basal and feed media
- Glycyl-L-histidine (cell culture grade)
- Sterile water for injection (WFI)
- Shake flasks or benchtop bioreactors
- Standard cell culture equipment (incubators, centrifuges, microscopes, etc.)
- Analytical equipment for measuring cell density, viability, metabolites, and product titer (e.g., cell counter, HPLC, ELISA)

## 2. Protocol for Evaluating Glycyl-L-histidine Supplementation

### 2.1. Preparation of Glycyl-L-histidine Stock Solution

- Prepare a concentrated stock solution of Glycyl-L-histidine (e.g., 100 mM) by dissolving the powder in WFI.
- Sterile-filter the solution through a 0.22  $\mu\text{m}$  filter.
- Store the stock solution at  $-20^{\circ}\text{C}$  until use.

### 2.2. Cell Culture and Supplementation Strategy

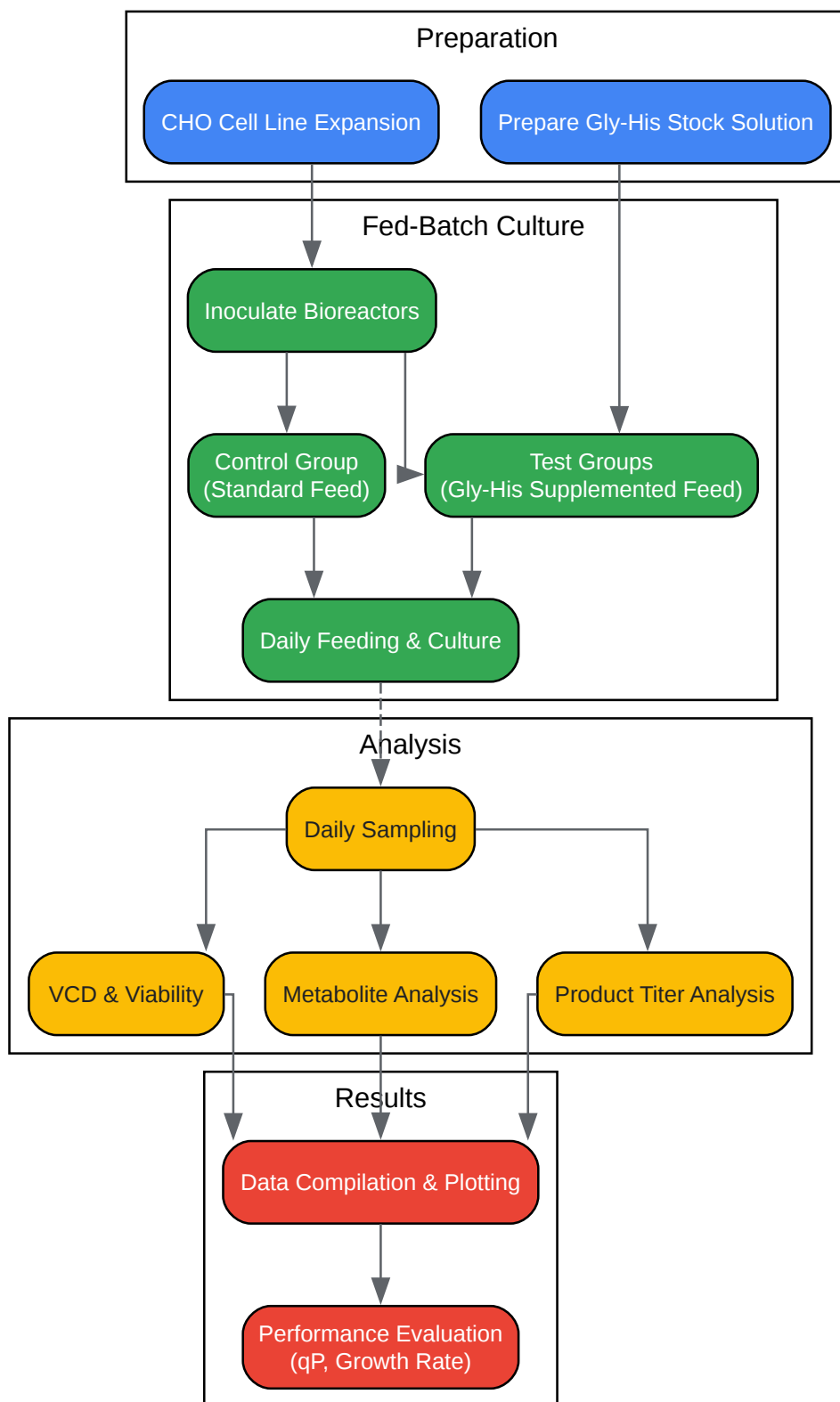
- Thaw and expand the CHO cell line in the basal medium according to standard protocols.
- Inoculate shake flasks or bioreactors at a starting viable cell density of  $0.3 \times 10^6$  cells/mL in the basal medium.

- Culture the cells at 37°C, 5% CO<sub>2</sub>, and with appropriate agitation (e.g., 120 rpm for shake flasks).
- On day 3, begin the feeding strategy by adding a percentage of the initial volume of the feed medium.
- Divide the cultures into different experimental groups:
  - Control Group: Fed with the standard feed medium.
  - Gly-His Group(s): Fed with the feed medium supplemented with different concentrations of Glycyl-L-histidine (e.g., 1 mM, 5 mM, 10 mM).
- Continue the daily feeding and monitoring for the duration of the culture (typically 12-14 days).

### 2.3. Monitoring and Analytics

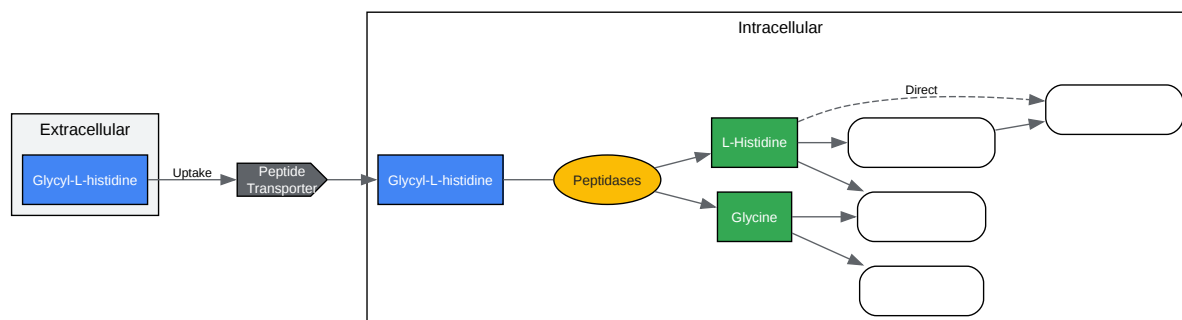
- Cell Growth and Viability:
  - Measure viable cell density and viability daily using a cell counter (e.g., Vi-CELL XR).
- Metabolite Analysis:
  - Collect samples daily and analyze for key metabolites such as glucose, lactate, glutamine, glutamate, and ammonia using a biochemistry analyzer (e.g., Cedex Bio).
- Product Titer:
  - Quantify the recombinant protein titer every two days using an appropriate method such as ELISA or HPLC with a Protein A column.
- Data Analysis:
  - Plot the growth curves, viability profiles, metabolite concentrations, and product titers over time for all experimental groups.
  - Calculate the specific productivity (qP) to assess the production efficiency per cell.

## Mandatory Visualization



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Caption: Experimental workflow for evaluating Glycyl-L-histidine in CHO cells.



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Caption: Hypothesized metabolic pathway of Glycyl-L-histidine in CHO cells.

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